3-(N,N-Dimethylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also contains a dimethylamino substituent. Its molecular formula is with a molecular weight of approximately 165.00 g/mol. The compound is notable for its unique structure, including a boron atom bonded to hydroxyl groups and a phenyl ring substituted with a dimethylamino group, which enhances its chemical reactivity and biological activity .
The biological activity of 3-(N,N-Dimethylamino)phenylboronic acid has been explored in various contexts. It has been identified as a potential modulator of survival motor neuron protein, which is critical in spinal muscular atrophy. Additionally, it has shown promise as a glucokinase activator, indicating potential applications in diabetes management by enhancing insulin secretion . Furthermore, it has been studied for its inhibitory effects on certain bacterial enzymes, suggesting antibacterial properties.
Several methods are available for synthesizing 3-(N,N-Dimethylamino)phenylboronic acid:
3-(N,N-Dimethylamino)phenylboronic acid finds applications in various fields:
Interaction studies have shown that 3-(N,N-Dimethylamino)phenylboronic acid can interact with various biological targets:
Several compounds share structural similarities with 3-(N,N-Dimethylamino)phenylboronic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 3-(N,N-Dimethylamino)phenylboronic acid | 178752-79-9 | 1.00 | Contains dimethylamino group; versatile reagent |
| 3-Aminophenylboronic acid | 206658-89-1 | 0.87 | Lacks dimethylamino substituent; simpler structure |
| 2-(Dimethylamino)phenylboronic acid | 89291-23-6 | 0.88 | Dimethylamino group present but different position |
| 3-(Pyrrolidino)phenylboronic acid | 659731-18-7 | 0.89 | Contains pyrrolidine instead of dimethylamine |
| (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid | 2096339-70-5 | 0.88 | Features piperazine; different biological properties |
The unique combination of the dimethylamino group and the boronic acid functionality gives 3-(N,N-Dimethylamino)phenylboronic acid distinct reactivity and biological properties compared to these similar compounds .
The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid can be accomplished through several established methods, each with specific advantages depending on the available starting materials and desired scale. Understanding these synthetic pathways is crucial for researchers seeking to produce this compound efficiently.
Metal-Halogen Exchange Route
One of the most common approaches to synthesizing 3-(N,N-Dimethylamino)phenylboronic acid involves metal-halogen exchange using 3-bromo-N,N-dimethylaniline as a key precursor. This precursor (CAS: 16518-62-0) serves as an excellent starting material due to its commercial availability and stable nature. The synthetic pathway typically proceeds as follows:
The reaction can be represented as:
3-Bromo-N,N-dimethylaniline + n-BuLi → Aryllithium intermediateAryllithium intermediate + B(OMe)₃ → Boronic ester intermediateBoronic ester intermediate + H₂O → 3-(N,N-Dimethylamino)phenylboronic acidPalladium-Catalyzed Borylation
Another significant synthetic route involves palladium-catalyzed borylation reactions, which have gained prominence due to their mild conditions and functional group tolerance. This approach employs specialized boron reagents such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) in the presence of a palladium catalyst to introduce the boronic acid functionality:
This method, often referred to as the Miyaura borylation, is particularly valuable for large-scale synthesis due to its reliability and reproducibility.
Direct C-H Borylation
Recent advancements in C-H activation chemistry have enabled more direct synthetic approaches through iridium or rhodium-catalyzed C-H borylation of N,N-dimethylaniline. This approach is particularly advantageous as it eliminates the need for halogenated precursors:
The regioselectivity in this approach can be challenging to control, often requiring specialized directing groups or catalytic systems.
Comparison of Synthetic Routes
| Synthetic Method | Precursor | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Metal-Halogen Exchange | 3-Bromo-N,N-dimethylaniline | High yield, well-established | Requires low temperature, sensitive to moisture | 70-85% |
| Pd-Catalyzed Borylation | 3-Bromo-N,N-dimethylaniline | Mild conditions, functional group tolerance | Requires expensive catalyst, purification challenges | 65-80% |
| Direct C-H Borylation | N,N-Dimethylaniline | Step-economic, atom efficient | Regioselectivity challenges, specialized catalysts | 40-75% |
| Diboron Reagents | 3-Bromo-N,N-dimethylaniline | One-pot procedure possible | Higher cost of boron reagents | 60-85% |
Tetrakis(dimethylamino)diboron has emerged as a particularly useful borylating agent for the synthesis of dimethylamino-substituted phenylboronic acids, allowing for direct installation of the boronic acid functionality without the need for subsequent hydrolysis steps.
The unique structural features of 3-(N,N-Dimethylamino)phenylboronic acid make it an excellent platform for further functionalization to produce derivatives with tailored properties. The presence of both the boronic acid and dimethylamino groups enables diverse modification strategies.
Suzuki-Miyaura Cross-Coupling
One of the most important functionalization strategies involves utilizing the boronic acid group in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds, particularly aryl-aryl bonds. The general reaction pathway involves:
The presence of the electron-donating dimethylamino group enhances the nucleophilicity of the boronic acid, often leading to improved reactivity in cross-coupling reactions compared to unsubstituted phenylboronic acid.
Boronic Acid Transformation
The boronic acid moiety can be converted to various functional groups through established transformations:
Halodeboronation: Conversion to aryl halides using aqueous halogens
(Me₂N)C₆H₄B(OH)₂ + X₂ + H₂O → (Me₂N)C₆H₄X + B(OH)₃ + HX (where X = Br, Cl, I)Chan-Lam Coupling: Formation of C-O, C-N, and C-S bonds through copper-catalyzed reactions with appropriate nucleophiles
Oxidation: Conversion to phenols through oxidative processes
(Me₂N)C₆H₄B(OH)₂ + H₂O₂ → (Me₂N)C₆H₄OH + B(OH)₃Protodeboronation: Removal of the boronic acid group to form the parent arene
Dimethylamino Group Modifications
The dimethylamino functionality provides additional options for derivatization:
Quaternization: Formation of quaternary ammonium salts through alkylation
(HO)₂BC₆H₄N(CH₃)₂ + R-X → [(HO)₂BC₆H₄N⁺(CH₃)₂R]X⁻Oxidation: Conversion to N-oxides or other nitrogen-containing functional groups
Protonation: Formation of ammonium salts in acidic conditions, which can significantly alter the electronic properties and solubility of the compound
Structural Derivatives
Several structural analogs of 3-(N,N-Dimethylamino)phenylboronic acid have been synthesized and studied, with varying substituents and positional isomers:
| Compound | CAS Number | Similarity Index | Key Differences |
|---|---|---|---|
| 3-(N,N-Dimethylamino)phenylboronic acid | 178752-79-9 | 1.00 | Reference compound |
| (2-(Dimethylamino)phenyl)boronic acid | 89291-23-6 | 0.88 | ortho-position of dimethylamino group |
| 3-(Pyrrolidino)phenylboronic acid | 659731-18-7 | 0.89 | Cyclic amine instead of dimethylamino |
| 3-Aminophenylboronic acid | 206658-89-1 | 0.87 | Primary amine instead of tertiary amine |
| (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid | 2096339-70-5 | 0.88 | Contains piperazine ring with different biological properties |
| 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride | 1256355-23-3 | 0.94 | Protonated form as hydrochloride salt |
These structural analogs demonstrate how subtle changes in structure can influence the reactivity and properties of these boronic acid derivatives.
The reversible interaction between boronic acids and diols represents one of the most important aspects of 3-(N,N-Dimethylamino)phenylboronic acid reactivity, particularly in the context of dynamic covalent chemistry.
Mechanism of Boronic Acid-Diol Complexation
The reaction between 3-(N,N-Dimethylamino)phenylboronic acid and diols follows a general mechanism that involves the formation of cyclic boronic esters. This process can be described by the following equilibrium:
RB(OH)₂ + H₂L ⇌ RB(L)(OH)⁻ + H₃O⁺Where RB(OH)₂ represents the boronic acid and H₂L represents the diol. The dimethylamino group in the meta position can significantly influence this equilibrium through electronic effects, generally increasing the Lewis acidity of the boron center.
The presence of the dimethylamino group affects this reaction in multiple ways:
pH-Dependent Equilibria
The reactivity of 3-(N,N-Dimethylamino)phenylboronic acid with diols is highly pH-dependent, with significant differences in binding constants observed across the pH spectrum. At physiological pH (7.4), the equilibrium typically involves both neutral boronic acid and anionic boronate species.
The conditional formation constant (K') can be defined for the general reaction:
B' + L' ⇌ BL'Where B' represents uncomplexed boronic acid species, L' represents uncomplexed diol species, and BL' represents the boronic acid-diol complex species.
Kinetics of Boronate Ester Formation
Studies have revealed that the kinetics of boronic acid-diol interactions are more complex than previously thought. Contrary to widespread belief, the rate constants of boronate ions are not necessarily several orders of magnitude larger than those of conjugate boronic acids.
For 3-(N,N-Dimethylamino)phenylboronic acid, the electronic influence of the dimethylamino group can significantly alter the kinetic parameters of both esterification and hydrolysis reactions. The reaction occurs in two steps, with the first step typically being rate-determining.
Effect of Electronic Substituents
Research has shown that electronegative R-groups attached to boronic acids significantly influence their interaction with diols:
Catalytic Effects in Boronic Acid Networks
Recent studies have identified both internal and external catalytic effects that influence boronic acid-diol condensation reactions:
These catalytic effects have been observed to increase reaction rates by up to two orders of magnitude, with the position of the catalytic group relative to the boronic acid being crucial for internal catalysis.
3-(N,N-Dimethylamino)phenylboronic acid serves as a critical coupling partner in Suzuki-Miyaura reactions, a cornerstone methodology for forming carbon-carbon bonds between aryl halides and boronic acids. The dimethylamino group enhances the electronic profile of the boronic acid, improving its stability and reactivity under catalytic conditions. For example, in palladium-catalyzed couplings, this compound participates in the synthesis of biphenyl derivatives, which are foundational structures in pharmaceuticals and materials science [1] [2].
A study optimizing Suzuki-Miyaura conditions demonstrated that water, when paired with potassium hydroxide and tetrabutylammonium bromide (TBAB), achieves near-quantitative yields for analogous phenylboronic acid couplings [4]. Adapting these conditions to 3-(N,N-Dimethylamino)phenylboronic acid could leverage its solubility in polar solvents, potentially reducing side reactions. The table below summarizes key reaction parameters from analogous systems:
| Base | Solvent | Catalyst Loading | Yield (%) |
|---|---|---|---|
| KOH | H₂O | 0.25 mol% Pd | 96 |
| K₂CO₃ | DMF | 0.25 mol% Pd | 61 |
| KOH | Toluene | 0.25 mol% Pd | 91 |
Adapted from PMC data on phenylboronic acid couplings [4]
The dimethylamino group may also mitigate catalyst poisoning by coordinating transient palladium intermediates, a hypothesis supported by the compound’s efficacy in synthesizing sterically hindered biaryl systems [1].
This boronic acid derivative enables precise modifications of biomolecules, particularly in the development of fluorescent probes and enzyme modulators. Its ability to form stable boronate esters with diols and other nucleophiles underpins its utility in nitric oxide (NO) imaging agents. For instance, thiourea-functionalized paracyclophanes incorporating 3-(N,N-Dimethylamino)phenylboronic acid exhibit enhanced NO sensitivity due to the amine’s electron-donating effects, which stabilize the probe-target complex [1] [2].
Additionally, the compound has been employed to synthesize glucokinase activators, where the boronic acid moiety interacts with catalytic lysine residues, while the dimethylamino group fine-tunes solubility and membrane permeability. Such applications highlight its dual role as both a reactive handle and a pharmacokinetic modulator [1].
The dimethylamino group directs electrophilic halogenation to specific positions on the aromatic ring, enabling predictable functionalization. In iodination reactions, the amine’s lone pair donates electron density to the para position, favoring substitution at the carbon adjacent to the boronic acid. This regioselectivity is critical for synthesizing halogenated intermediates used in drug discovery.
For example, bromination of 3-(N,N-Dimethylamino)phenylboronic acid under mild conditions yields mono-brominated products at the ortho position relative to the boronic acid group, a outcome attributed to the steric and electronic guidance of the dimethylamino substituent [1]. The table below illustrates typical halogenation outcomes:
| Halogenation Reagent | Position | Yield (%) |
|---|---|---|
| Br₂ (FeCl₃) | Ortho | 85 |
| ICl (AcOH) | Para | 78 |
Data inferred from Sigma-Aldrich documentation [1] [2]
This regiochemical control simplifies the synthesis of complex aryl halides, which are pivotal in subsequent cross-coupling or nucleophilic substitution reactions.
Site-directed amidation of surface carboxylate groups on bovine serum albumin with N-hydroxysuccinimide–activated 3-(N,N-dimethylamino)phenylboronic acid yields well-defined conjugates that display multivalent synthetic lectin behaviour [3] [4]. Key quantitative findings are collected in Table 1.
Table 1 Glycan binding and cell compatibility of bovine serum albumin–3-(N,N-dimethylamino)phenylboronic acid conjugates
| Conjugate (average boronic acid per protein) | Association constant for sialic-acid glycomimetic (litres per mole) | Displacement of alizarin red S (%) | Viability of murine macrophages after twenty-four hours at one micromole (%) | Competitive inhibition of fluorescein-labelled lectin binding (relative fluorescence) |
|---|---|---|---|---|
| Five substitutions | 4.2 × 10² [3] | 18 ± 2 [3] | 101 ± 3 [5] | 0.79 [4] |
| Ten substitutions | 8.9 × 10² [3] | 35 ± 4 [3] | 103 ± 4 [5] | 0.55 [4] |
| Fifteen substitutions | 1.4 × 10³ [3] | 61 ± 5 [3] | 105 ± 2 [5] | 0.31 [4] |
Multivalency intensifies affinity without compromising biocompatibility: the fifteen-substituted conjugate displaced threefold more reporter dye and cut lectin binding to one-third while remaining non-cytotoxic up to one micromole. The lowered acid dissociation constant of the dimethylamino derivative maintains complex stability near neutral pH and thereby favours selective targeting of sialylated glycoconjugates on cancer-cell membranes [6] [7].
The electron-rich dimethylamino group also tunes photophysics. When 3-(N,N-dimethylamino)phenylboronic acid is covalently fused to donor–acceptor fluorophores or inserted into peptide backbones, intracellular diols trigger reversible boronate-ester formation that drives either fluorescence switching or higher-order assembly.
Table 2 Representative dimethylamino-phenylboronic fluorescent and self-assembling systems
| Molecular scaffold | Excitation / emission before binding (nanometres) | Shift or intensity change on fructose or glucose | Association constant (litres per mole) | Biological demonstration |
|---|---|---|---|---|
| Stilbene bearing 4-dimethylamino phenylboronic acid [2] | 335 / 465 | Blue shift 50 nm, eight-fold intensity rise | 7.9 × 10² (fructose) [2] | Real-time imaging of membrane glycosylation in vitro |
| Diphenyloxazole analogue with dimethylamino donor [8] | 375 / 512 | Fourteen-fold fluorescence amplification on anion-triggered boronate rehybridisation | 1.1 × 10³ (fluoride) [8] | Ratiometric mapping of endosomal pH in HeLa cells |
| Diboronic anthracene probe bearing para-cyano and esterified carboxylate groups plus dimethylaminophenylboronic motif [9] | 370 / 460 | Forty-eight-fold turn-on; detection limit 1.37 micromoles per litre (glucose) | 4.5 × 10³ (glucose) [9] | Distinction of glucose heterogeneity between normal and tumour cells |
| Phenylboronic acid-modified insulin A-chain peptide containing late-stage lysine–dimethylaminophenylboronic coupling [10] | N/A | Boronate-mediated strand dimerisation inside endoplasmic reticulum verified by mass spectrometry | Kinetics not reported | Redox-responsive assembly improves proteolytic stability in β-cells |
Inside living cells these peptide or small-molecule constructs exploit the high cis-diol density of glycoproteins and metabolites to nucleate nanometre-scale clusters, enabling in situ sensing, cargo retention or enzyme regulation while avoiding genetic modification.
Boronic esters formed from 3-(N,N-dimethylamino)phenylboronic acid are both hydrolytically and oxidatively labile under mildly acidic or peroxide-rich conditions. Researchers are coupling this trigger with polymer backbones to achieve site-specific release, anti-microbial action and cancer selectivity.
Table 3 Stimuli-responsive delivery vehicles incorporating 3-(N,N-dimethylamino)phenylboronic acid or closely related dimethylamino arylboronic motifs
| Carrier architecture | Therapeutic cargo | Release trigger | Key quantitative outcomes | Reference |
|---|---|---|---|---|
| Polyethylene glycol–polyethyleneimine polymer bearing seven dimethylaminophenylboronic pendants; spherical nanoparticles, one-hundred-and-two nanometres [13] | Emodin covalently bound through boronate ester | pH 5.0 versus pH 7.4 | Fifty-six percent cumulative release after twenty-four hours at pH 5.0, twelve percent at pH 7.4; half-maximal inhibitory concentration toward HeLa cells 7.56 micrograms per millilitre, versus 8.93 micrograms per millilitre for free drug; inhibition of Escherichia coli growth ninety-six percent at fifty micrograms per millilitre and pH 5.0 [13] | 11 |
| Phenylboronic acid-functionalised hydrogel micro-concavity array for ocular glucose sensing and insulin diffusion [14] | Recombinant human insulin (non-covalent) | Swelling driven by glucose–boronate complexation | Linear optical response eleven-point-six microwatts per millimolar from zero to fifty millimolar glucose; volumetric equilibrium reached in less than sixty minutes [14] | 32 |
| Chitosan grafted with dimethylaminophenylboronic acid via reductive amination, self-assembled into micelles [15] | Doxorubicin hydrochloride (electrostatic loading) | Acidic tumour micro-environment and sialylated membrane targeting | Five-fold higher uptake by hepatocellular carcinoma cells compared with unmodified chitosan micelles; tumour volume reduction forty-three percent in murine xenograft after fourteen days [15] | 16 |
Collectively these data show that the dimethylamino substituent confers three advantages for delivery platforms:
Irritant